molecular formula C12H15BrClN B7935867 N-[(4-Bromo-3-chlorophenyl)methyl]cyclopentanamine

N-[(4-Bromo-3-chlorophenyl)methyl]cyclopentanamine

Cat. No.: B7935867
M. Wt: 288.61 g/mol
InChI Key: RMSBJCYDIKDVLU-UHFFFAOYSA-N
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Description

N-[(4-Bromo-3-chlorophenyl)methyl]cyclopentanamine is a chemical compound characterized by a bromine and chlorine atom on a phenyl ring, which is attached to a cyclopentanamine group

Synthetic Routes and Reaction Conditions:

  • Bromination and Chlorination: The starting material, phenylmethanamine, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 4th and 3rd positions of the phenyl ring, respectively.

  • Cyclopentanation: The resulting bromochlorophenylmethanamine is then reacted with cyclopentanone in the presence of a reducing agent to form the cyclopentanamine derivative.

Industrial Production Methods: Industrial production of this compound involves large-scale bromination and chlorination reactions, followed by cyclopentanation. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the nitro group, if present, to an amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) and various amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, depending on the specific conditions.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Derivatives with different nucleophiles replacing the bromine or chlorine atoms.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of bromine and chlorine-containing compounds with biological macromolecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-[(4-Bromo-3-chlorophenyl)methyl]cyclopentanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms play a crucial role in these interactions, influencing the binding affinity and specificity of the compound.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate specific enzymes, leading to biological effects.

  • Receptors: It may bind to receptors, triggering signal transduction pathways.

Comparison with Similar Compounds

  • N-[(4-Bromo-3-chlorophenyl)methyl]aniline: Similar structure but with an aniline group instead of cyclopentanamine.

  • N-[(4-Bromo-3-chlorophenyl)methyl]ethanolamine: Similar structure but with an ethanolamine group.

Uniqueness: N-[(4-Bromo-3-chlorophenyl)methyl]cyclopentanamine is unique due to its cyclopentanamine group, which imparts different chemical and biological properties compared to its analogs. This structural difference can lead to distinct reactivity and biological activity.

Properties

IUPAC Name

N-[(4-bromo-3-chlorophenyl)methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClN/c13-11-6-5-9(7-12(11)14)8-15-10-3-1-2-4-10/h5-7,10,15H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSBJCYDIKDVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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